Methylcyclopentadiene dimer
Description
Introduction to Methylcyclopentadiene Dimer (MCPD)
This compound, systematically named bis(methylcyclopentadiene) , is a fused bicyclic compound formed by the [4+2] cycloaddition of two methylcyclopentadiene monomers. With a molecular weight of 160.26 g/mol and a boiling point of 200°C, it exists as a light yellow liquid at room temperature, characterized by low water solubility (0.94 g/cm³ density) and a refractive index of 1.50. The compound’s significance lies in its role as a stabilized precursor to the methylcyclopentadienyl ligand (Cp′), which enhances solubility and stereochemical control in transition metal complexes. Industrial production typically involves thermal cracking of hydrocarbon feedstocks rich in methylcyclopentane or methylcyclopentene, followed by dehydrogenation and dimerization under controlled conditions.
Historical Context and Discovery
The discovery of this compound is inextricably linked to the development of the Diels–Alder reaction , a [4+2] cycloaddition mechanism first elucidated by Otto Diels and Kurt Alder in 1928. While their Nobel Prize-winning work focused on the general reactivity of conjugated dienes and dienophiles, subsequent industrial research in the 1950s adapted this principle to streamline the synthesis of cyclic dienes from petroleum derivatives. A pivotal advancement occurred in 1960 with the patenting of a continuous process for MCPD production by Arthur B. Hill and Donald W. Wood, which utilized catalytic dehydrogenation of methylcyclopentane feeds followed by dimerization in soaking zones.
Early methodologies faced challenges in isolating MCPD from acyclic byproducts and unreacted monomers. The introduction of absorption-distillation hybrid systems in the 1960s resolved these issues by employing this compound itself as a scrubbing agent to recover residual monomers from gaseous streams, thereby maximizing yield. This innovation coincided with the growing demand for Cp′ ligands in zirconium and iron catalysts, cementing MCPD’s industrial relevance.
Structural Classification and Nomenclature
This compound belongs to the bicyclo[5.4.0]undeca-1,3,5,7,9-pentaene family, featuring two fused cyclopentadiene rings with methyl substituents. The IUPAC nomenclature for the most prevalent isomer is 1,2,3,3a,4,5,6,6a-octahydro-1,4-dimethylcyclopenta[cd]pentalene , reflecting its bicyclic framework and methyl group positions. Structural isomerism arises from variations in the methyl substitution pattern (1-, 2-, or 3-methylcyclopentadiene precursors) and the stereochemistry of the Diels–Alder adduct (endo vs. exo).
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
(1S,7R)-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3/t9-,10-,11?,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYZZHQSZMZIG-QYNFOATHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CC(C2C1)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2[C@@H]3C[C@H](C2C1)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |
| Record name | Methylcyclopentadiene dimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.2 [mmHg] | |
| Record name | Methylcyclopentadiene dimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Preparation Methods
Feedstock Preparation and Depolymerization
The process begins with depolymerizing C9 hydrocarbon fractions—a byproduct of ethylene production—at 180–200°C in a dedicated tower. A reflux ratio of 1–1.5 ensures efficient separation of cyclopentadiene (CPD) and methylcyclopentadiene (MCPD) monomers, which distill at 80–90°C. Polymerization inhibitors like tert-butylcatechol (0.1–0.5 wt%) prevent premature recombination during this stage.
Catalytic Methylation of Cyclopentadiene
Separated CPD undergoes methylation with methanol in a nitrogen-purged reactor using magnesium aluminum-layered double hydroxide (Mg-Al-LDH) catalysts. Operating at 50–70°C for 4–6 hours, this step achieves 85–92% conversion to MCPD while generating 15–20% DMCPD as a secondary product. The catalyst’s basal spacing (7.8–8.2 Å) and Brønsted acidity (0.8–1.2 mmol/g) directly correlate with methylation efficiency.
Reaction Mechanism
Methanol dehydrogenates on catalyst acid sites to form methoxy intermediates, which electrophilically attack CPD’s diene system. Density functional theory (DFT) simulations indicate a 72.3 kJ/mol activation barrier for the methyl transfer step, with endo transition states favoring MCPD formation.
Dual-Stage Separation and Dimerization
Crude reaction products enter a separation tower at 160–180°C, recovering unreacted CPD (40–45°C overhead) and MCPD (70–80°C side stream). Subsequent dimerization in a second reactor at 120–150°C for 3–5 hours converts residual MCPD to DMCPD via Diels-Alder kinetics, reaching 89–94% yield.
Purification and Byproduct Recycling
A stripping tower removes light ends (<100°C) before final distillation at 10–1000 Pa vacuum, isolating 98–99.5% pure DMCPD (80–100°C cut). Heavy residues (<5% of feed) return to the depolymerization tower, achieving 97.2% overall carbon utilization.
Cyclopentadiene Dimer Cracking and Salt-Mediated Synthesis
Monomer Generation via Thermal Cracking
Cyclopentadiene dimer (CPD2) cracks at 240–320°C in a fractional distillation setup, producing 1.8–2.2 mol CPD per mole of dimer. Optimal cracking at 280–300°C minimizes side reactions, yielding 96–98% monomer purity after condensation at 0–5°C.
Cyclopentadienyl Salt Formation
CPD reacts with imide salts (phthalimide or succinimide) in dichloromethane at 15–30°C for 3–6 hours. A 1:1 monomer-to-salt molar ratio ensures complete deprotonation, forming stable cyclopentadienyl anions verified by ¹H NMR (δ 5.8–6.1 ppm, J = 2.4 Hz).
Methylation with Diverse Reagents
Methylating agents exhibit distinct reactivity:
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Triflate methyl ester | -5–15 | 4–6 | 91–96 |
| Dimethyl sulfate | 5–10 | 5–6 | 88–92 |
| Methylamine | 20–30 | 8–10 | 78–84 |
Triflates provide superior selectivity (98.2%) due to their non-nucleophilic counterions.
Thermal Dimerization and Purification
Methylated products polymerize at 30–120°C for 4–6 hours, followed by vacuum distillation (10–1000 Pa) to isolate DMCPD. Endo/exo isomer ratios (78:22 to 82:18) depend on heating rates during this stage.
Comparative Analysis of Industrial Methods
Yield and Purity Metrics
Scalability and Feedstock Flexibility
The C9 method processes 12,000–15,000 tons/year in continuous reactors, utilizing low-cost refinery streams. In contrast, the cracking route suits smaller batches (500–2,000 tons/year) but achieves higher yields from purified CPD2.
Environmental Impact
Waste streams differ significantly:
-
C9 Route : 5–8% heavy residues recycled via depolymerization
-
Cracking Route : 12–15% solvent waste (dichloromethane) requiring distillation recovery
Emerging Techniques and Optimization Frontiers
Chemical Reactions Analysis
Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:
Oxidation: Reacts vigorously with strong oxidizing agents.
Reduction: Can react exothermically with reducing agents to release gaseous hydrogen.
Substitution: May undergo autoxidation upon exposure to air, forming explosive peroxides.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Endo-tetrahydrodimethylcyclopentadiene.
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions
MCPD dimer is frequently utilized in Diels-Alder reactions, a cornerstone of synthetic organic chemistry. It serves as a diene in reactions with dienophiles such as maleic anhydride, yielding complex cyclic adducts. These reactions are crucial for producing various chemical compounds used in pharmaceuticals and agrochemicals .
Case Study: Diels-Alder Reaction with Maleic Anhydride
In one experimental study, MCPD dimer was reacted with maleic anhydride to produce a mixture of isomeric methyl-5,6-dicarboxy-2-norbornene adducts. The reaction was monitored using NMR spectroscopy, revealing that the predominant products were influenced by the kinetic conditions of the reaction . This illustrates the versatility of MCPD dimer in generating valuable chemical intermediates.
Biological Activity Studies
Recent research indicates that MCPD dimer can be used to study biological activities and interactions with other compounds. Its role in assessing competition with ethylene for binding sites has implications for understanding plant hormone interactions and potential environmental impacts .
Toxicological Assessments
Given its chemical structure, MCPD dimer's toxicity profile is also of interest. Studies have shown that it poses inhalation hazards and is highly flammable, necessitating careful handling and storage protocols in laboratory settings .
Industrial Applications
Petrochemical Industry
MCPD dimer finds applications in the petrochemical sector as an intermediate for producing various chemicals. Its ability to undergo thermal cracking makes it a valuable feedstock for generating lighter hydrocarbons and other derivatives .
Mechanism of Action
The mechanism of action of methylcyclopentadiene dimer involves its reactivity with various chemical agents. For instance, during hydrogenation, the compound reacts with hydrogen gas in the presence of a Pd/C catalyst, leading to the formation of endo-tetrahydrodimethylcyclopentadiene. This reaction follows the Langmuir-Hinshelwood mechanism, where the organic species and atomic hydrogen adsorb non-competitively on the catalyst surface .
Comparison with Similar Compounds
Molecular and Physical Properties
Key Observations :
- MCPD dimer has a higher molecular weight and boiling point than DCPD due to methyl substitution, enhancing thermal stability for high-temperature applications .
- Ethyl substitution in ECPD further increases molecular weight and boiling point, favoring use in specialty polymers .
Reactivity and Stability
Dimerization Kinetics
- Rate of Dimerization: Cyclopentadiene (CPD) dimerizes faster than MCPD due to reduced steric hindrance . Among MCPD isomers, 2-methylcyclopentadiene dimerizes faster than 1-methylcyclopentadiene, leading to isomer enrichment in residual monomers .
- Thermal Stability :
Hydrogenation Reactivity
- MCPD dimer undergoes catalytic hydrogenation over Pd/C to produce saturated hydrocarbons, a key step in fuel refinement .
Key Observations :
- MCPD dimer’s versatility in fuel and resin applications surpasses DCPD due to enhanced thermal properties .
- ECPD is niche, primarily used in advanced polymer synthesis .
Key Observations :
Biological Activity
Methylcyclopentadiene dimer (MCPD) is a compound derived from the dimerization of methylcyclopentadiene, primarily recognized for its applications in organic synthesis and as a precursor in various chemical processes. Recent studies have begun to explore its biological activity, revealing insights into its potential roles in biological systems and interactions with other compounds.
Chemical Structure and Properties
MCPD is characterized by its unique structure, which includes multiple carbon-carbon double bonds and a dicyclic framework. This structure influences its reactivity and biological interactions. The compound's molecular formula is , and it has been studied for its binding properties, particularly in competition with ethylene for receptor binding sites .
Antimicrobial Properties
Research indicates that MCPD exhibits varying levels of antimicrobial activity. A study highlighted that dimerization can affect the biological activity of related compounds, suggesting that MCPD may also influence microbial growth. While specific data on MCPD's antimicrobial efficacy is limited, the general trend observed in similar compounds suggests that modifications to their structure can enhance or diminish their effectiveness against bacteria and fungi .
Cytotoxicity
The cytotoxic effects of MCPD have been evaluated in various contexts. For instance, studies on related compounds show that certain structural features can lead to increased hemolytic activity, which may be relevant for understanding MCPD's safety profile in biological systems. Hemolytic activity refers to the ability of a substance to lyse red blood cells, which is a critical consideration when assessing potential therapeutic agents .
Binding Studies
MCPD has been utilized in studies examining its competition with ethylene for binding sites on biological receptors. These studies are crucial for understanding how MCPD interacts at the molecular level within biological systems. The kinetics of this competition can provide insights into the potential physiological effects of MCPD when present alongside ethylene or similar compounds .
Case Studies and Research Findings
Several case studies have focused on the biological implications of MCPD:
- Antimicrobial Activity Assessment : In a comparative study, various derivatives of cationic antimicrobial peptides were synthesized, including dimeric forms similar to MCPD. Results indicated that while some dimeric forms showed enhanced bactericidal properties, others demonstrated reduced antimicrobial efficacy due to structural changes resulting from dimerization .
- Cytotoxicity Evaluation : A study investigating the hemolytic activity of related compounds found that structural modifications could significantly increase cytotoxic effects. This underscores the importance of structural analysis in predicting biological outcomes for compounds like MCPD .
- Binding Affinity Studies : Research on the competitive binding of MCPD with ethylene revealed that its presence could modulate receptor activity, potentially influencing physiological responses in plants and microorganisms .
Summary Table of Biological Activities
Q & A
Q. What are the most reliable bio-based synthesis routes for methylcyclopentadiene dimer (MCPD), and how do reaction conditions influence yield?
MCPD can be synthesized via hydrodeoxygenation (HDO) of bio-derived precursors. For example:
- From cellulose : Direct HDO of 3-methylcyclopent-2-enone (MCP) over nano-ZnO and Mo-based catalysts achieves ~80% yield under 200°C and 2 MPa H₂ .
- From 5-methylfurfural : Catalytic upgrading via acid-mediated cyclization and dimerization yields MCPD with >90% selectivity at 180°C .
Key factors: - Catalyst selection (e.g., Al₂O₃ supports enhance acidity for cyclization ).
- Temperature control (dimerization occurs optimally at 160–200°C; higher temperatures risk side reactions like cracking ).
Q. How should researchers purify MCPD to minimize impurities like benzene or residual monomers?
- Distillation : Fractional distillation at 160–170°C under reduced pressure removes low-boiling-point impurities (e.g., benzene, toluene) .
- Stabilization : Add inhibitors (e.g., 200 ppm 4-tert-butylcatechol) to prevent polymerization during storage .
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients to separate dimer isomers from oligomers .
Q. What spectroscopic methods are recommended for structural confirmation of MCPD isomers?
- ¹H NMR : Peaks at δ 5.2–5.8 ppm (alkene protons) and δ 1.2–2.1 ppm (methyl groups) distinguish isomers .
- GC-MS : Resolve isomers using polar columns (e.g., D.C. 550 Silicone Oil) at 107°C; retention times correlate with steric hindrance .
Advanced Research Questions
Q. How can isomer distribution in MCPD be controlled during synthesis, and what analytical challenges arise?
- Kinetic control : 2-Methylcyclopentadiene dimerizes faster than 1-methyl isomers at room temperature, leading to residual monomer enrichment in the latter .
- Thermodynamic control : Heating above 172°C reverses dimerization, enabling isomer redistribution .
Analytical challenges : - Overlapping GC peaks for isomers require high-resolution columns or tandem MS .
- Computational modeling (e.g., DFT) predicts isomer stability but requires experimental validation .
Q. What strategies optimize catalyst longevity in continuous MCPD production systems?
Q. How do impurities in MCPD (e.g., residual solvents) affect its performance in high-energy-density fuels?
- Thermal stability : Benzene impurities lower the flash point (26°C vs. 31.8°C for pure MCPD) .
- Combustion efficiency : Trace toluene increases soot formation; quantify via bomb calorimetry coupled with GC .
Data Contradiction Analysis
Q. Why do reported boiling points for MCPD vary between 160–200°C across studies?
Q. Conflicting reports on dimerization rates: Are temperature or monomer ratios more critical?
- Temperature : Dimerization occurs rapidly above 0°C but reverses above 172°C, complicating rate measurements .
- Monomer ratios : 2-Methylcyclopentadiene dimerizes 2× faster than 1-methyl isomers, skewing apparent rates in mixed systems .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
